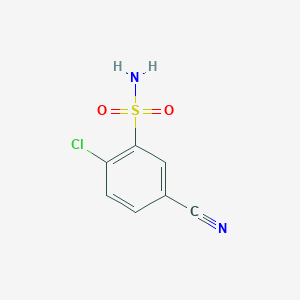

2-Chloro-5-cyanobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

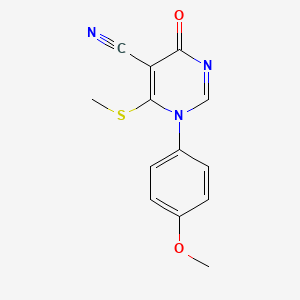

2-Chloro-5-cyanobenzenesulfonamide is a chemical compound with the CAS number 1939-76-0 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves various scientific techniques such as NMR, HPLC, LC-MS, UPLC, and more . It is a versatile chemical compound used in various scientific research.Molecular Structure Analysis

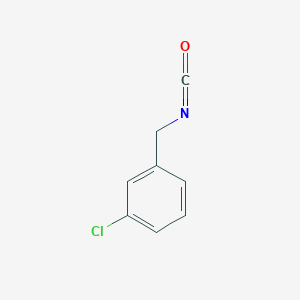

The molecular formula of this compound is C7H5ClN2O2S . The average mass is 182.200 Da and the monoisotopic mass is 182.014999 Da .Scientific Research Applications

Anticancer Effects

2-Chloro-5-cyanobenzenesulfonamide derivatives have shown significant potential in cancer research. Dibenzensulfonamides, structurally similar to this compound, have demonstrated anticancer properties by inducing apoptosis and autophagy pathways in tumor cells. These compounds also inhibited carbonic anhydrase isoenzymes associated with tumors, indicating their potential as anticancer drug candidates (Gul et al., 2018).

Inhibition of Carbonic Anhydrase Isozymes

Novel derivatives of this compound have been shown to inhibit human carbonic anhydrase cytosolic isozymes I and II, and the transmembrane tumor-associated isozymes IX and XII. This inhibition is critical for their potential use in cancer treatment, as these isozymes are involved in tumor growth and metastasis (Żołnowska et al., 2018).

Antitumor Sulfonamides in Clinical Trials

Compounds derived from sulfonamide-focused libraries, including those related to this compound, have progressed to clinical trials as antitumor agents. They have been identified as potent cell cycle inhibitors and show preliminary clinical activities (Owa et al., 2002).

Use as Amine Protecting/Activating Group

4-Cyanobenzenesulfonamides, closely related to this compound, have been used as amine protecting/activating groups in organic synthesis. They offer a clean cleavage to the parent amine under specific conditions, showing their utility in amine synthesis (Schmidt et al., 2017).

Gas-Liquid Chromatography Applications

Derivatives of this compound have been used in gas-liquid chromatography, demonstrating good chromatographic properties and applicability in biological studies, like determining drug concentrations in blood samples (Vandenheuvel & Gruber, 1975).

Ring-Forming Cascade En Route to Carbonic Anhydrase Inhibitors

Primary sulfonamide functionality, a characteristic of this compound, facilitates ring-forming cascade reactions leading to the production of carbonic anhydrase inhibitors. These inhibitors have therapeutic relevance in the treatment of various diseases (Sapegin et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

2-Chloro-5-cyanobenzenesulfonamide is a type of sulfonamide, a class of synthetic antimicrobial drugs . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in the folate synthesis pathway and regulation of pH and fluid balance, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid which is essential for DNA synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, leading to a deficiency of tetrahydrofolic acid. This deficiency impairs the synthesis of purines and pyrimidines, which are essential components of DNA. As a result, DNA replication in bacteria is hindered, inhibiting their growth and proliferation .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of bacterial DNA synthesis by this compound leads to the cessation of bacterial growth and proliferation. This bacteriostatic effect helps the immune system to eliminate the bacterial infection .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-cyanobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor. The interaction between this compound and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to changes in intracellular pH, which in turn affects cell signaling pathways and gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The sulfonamide group of the compound binds to the zinc ion in the active site of carbonic anhydrase, leading to enzyme inhibition. This binding interaction prevents the enzyme from catalyzing the hydration of carbon dioxide, thereby affecting various physiological processes. Additionally, this compound may also interact with other proteins and enzymes, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant enzyme inhibition and physiological changes. Threshold effects have been observed, where a certain dosage is required to achieve noticeable inhibition of carbonic anhydrase. At very high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting enzymes such as carbonic anhydrase. This inhibition can lead to changes in the concentration of metabolites involved in pH regulation and ion transport. Additionally, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can further influence cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can interact with intracellular proteins and enzymes, leading to its localization and accumulation in specific cellular compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the binding of this compound to carbonic anhydrase can lead to its localization in the cytoplasm or other cellular compartments where the enzyme is active. This localization is essential for the compound’s inhibitory effects on enzyme activity and subsequent physiological processes .

Properties

IUPAC Name |

2-chloro-5-cyanobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRASOYVDGPZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)